1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone
Overview
Description
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone is an organic compound with a complex structure that includes both an aminomethyl group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminomethyl)benzaldehyde with p-tolylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems to monitor and adjust reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aminomethyl group to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid or nitric acid for sulfonation and nitration, respectively.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes.
Comparison with Similar Compounds
1-(4-(Aminomethyl)phenyl)-2-phenylethanone: Similar structure but lacks the tolyl group.
1-(4-(Aminomethyl)phenyl)-2-(m-tolyl)ethanone: Similar but with a different position of the methyl group on the aromatic ring.
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone is unique due to the specific positioning of the aminomethyl and tolyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-2-4-13(5-3-12)10-16(18)15-8-6-14(11-17)7-9-15/h2-9H,10-11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCCANBAXCCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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